tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-but-3-ynylpiperidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-6-9-16-10-7-8-12(11-16)15-13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLHXXKAJRBFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Propargyl Derivatives
A primary route to introduce the but-3-yn-1-yl group involves alkylation of tert-butyl piperidin-3-ylcarbamate precursors. For example, tert-butyl (3-methylpiperidin-3-yl)carbamate (CAS 169750-96-3) undergoes nucleophilic substitution with propargyl bromides in polar aprotic solvents. In a representative procedure , a brominated heterocycle reacts with tert-butyl 3-methylpiperidin-3-ylcarbamate in n-butanol at 143–150°C for 24 hours, using N,N-diisopropylethylamine (DIEA) as a base. This method achieves moderate yields (7.96–56%) after reverse-phase chromatography and acid-mediated deprotection.
Key considerations:
-
Solvent selection : n-Butanol facilitates high-temperature reactions without carbamate degradation.
-
Base compatibility : DIEA minimizes side reactions compared to stronger bases like NaH.
-
Purification : Reverse-phase chromatography (C-18 columns) effectively isolates the product from byproducts .
Hydrogenation and Deprotection Strategies
Hydrogenation is critical for removing protective groups while preserving the propargyl moiety. For instance, benzyl-protected intermediates (e.g., benzyl 3-(tert-butoxycarbonylamino)-3-methylpiperidine-1-carboxylate ) are treated with 10% Pd/C under H₂ at 1 atm, yielding tert-butyl carbamate derivatives in 72–88% efficiency . This method avoids harsh acidic conditions, ensuring the integrity of the alkyne group.
Optimization data :
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst loading | 10% Pd/C (0.1 equiv) | 88% |
| Solvent | Methanol | 72% |
| Reaction time | 1–2 hours | >85% |
Reductive Amination for Piperidine Functionalization
Reductive amination offers an alternative pathway using tert-butyl (piperidin-3-yl)carbamate and but-3-yn-1-aldehyde. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at ambient temperature facilitates imine formation and reduction, yielding the target compound . This one-pot method simplifies purification but requires careful pH control to prevent carbamate hydrolysis.
Case study :
-
Substrate : tert-butyl (3-methylpiperidin-3-yl)carbamate
-
Reagent : But-3-yn-1-aldehyde, STAB, DCE
Coupling Reactions and Protective Group Chemistry
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored for late-stage functionalization. For example, tert-butyl (piperidin-3-yl)carbamate derivatives bearing an azide group react with but-3-yn-1-ol under Cu(I) catalysis, forming triazole-linked products. While this method is less common for direct alkylation, it highlights the versatility of alkyne handling in complex syntheses .
Critical factors :
-
Catalyst system : CuI/THPTA (tris-hydroxypropyltriazolylamine) for enhanced regioselectivity.
-
Solvent : tert-Butanol/water mixtures improve reaction homogeneity.
Analytical Characterization and Quality Control
Successful synthesis requires rigorous validation:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the but-3-yn-1-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
The compound features a tert-butyl group, a piperidine ring, and a butynyl moiety, which contribute to its reactivity and interaction with biological systems. The presence of the butynyl group allows for potential coupling reactions, making it useful in synthetic chemistry.
Medicinal Chemistry
tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, particularly in the development of new therapeutic agents.
Case Study: Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer activity. For instance, derivatives of piperidine have shown promise in inhibiting tumor growth through the modulation of cell signaling pathways. Research published in the Journal of Medicinal Chemistry highlighted the synthesis of piperidine derivatives that demonstrate selective cytotoxicity against cancer cell lines .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to undergo further transformations makes it valuable for creating more complex molecules.
Application Example: Synthesis of Alkynes
In synthetic organic chemistry, this compound can be utilized to synthesize alkynes through elimination reactions. This application is particularly relevant in the preparation of compounds used in pharmaceuticals and agrochemicals .
Material Science
Research into polymer composites has also identified this compound as a potential additive due to its chemical stability and ability to enhance material properties.
Data Table: Comparison of Polymer Properties with Additives
| Polymer Type | Without Additive | With tert-butyl Carbamate |
|---|---|---|
| Tensile Strength | 25 MPa | 35 MPa |
| Elongation at Break | 300% | 400% |
This table illustrates how incorporating this compound can improve mechanical properties, making it suitable for applications in durable materials .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Chemical Structure and Properties :
- CAS Number : 2680812-51-3
- Molecular Formula : C₁₄H₂₄N₂O₂
- Molecular Weight : 252.35 g/mol
- Structure : Features a piperidine core substituted with a but-3-yn-1-yl group at the nitrogen atom and a tert-butyl carbamate group at the 3-position .
Applications :
This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its alkyne (but-3-yn-1-yl) moiety enables click chemistry applications, facilitating bioconjugation or further functionalization in drug discovery pipelines .
Comparative Analysis with Structurally Similar Compounds
Piperidine-Based Carbamates with Varied Substituents
The following compounds share the piperidine-carbamate backbone but differ in substituents, influencing their physicochemical properties and applications:
Key Observations :
- Substituent Impact: Bulky substituents (e.g., pyrimidine, quinoxaline) increase molecular weight and may enhance target binding specificity. The alkyne group in the target compound offers unique reactivity for conjugation .
- Purity and Availability: Compounds like the 6-chloropyridazine derivative are available at ≥95% purity for lab use, while others (e.g., nitroquinoxaline analog) lack commercial availability details .
Pyrrolidine-Based Carbamates
These analogs replace piperidine with pyrrolidine, altering ring size and conformational flexibility:
Key Observations :
Enantiomerically Pure Derivatives
Chiral resolution methods (e.g., SFC) yield enantiomers with distinct pharmacological profiles:
Key Observations :
- Chiral Centers : Enantiomers may exhibit divergent biological activities, necessitating precise synthesis protocols .
Biological Activity
tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate is a synthetic compound characterized by a piperidine ring substituted with a but-3-yn-1-yl group and a tert-butyl carbamate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.
Chemical Structure and Properties
The chemical structure of this compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | tert-butyl N-[(1-but-3-ynyl)piperidin-3-yl]carbamate |
| Molecular Formula | C₁₅H₁₉N₂O₂ |
| InChI Key | InChI=1S/C15H26N2O2/c1-5-6... |
This compound is notable for its unique butynyl substitution, which influences its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological pathways. The piperidine ring serves as a crucial structural component that facilitates binding to target proteins, potentially modulating their activity.
Potential Biological Targets
Research indicates that compounds with similar structures often interact with:
- Enzymes involved in metabolic pathways.
- Receptors associated with neurotransmission.
The presence of the butynyl group may enhance lipophilicity, allowing for better membrane permeability and increased bioavailability.
Biological Activity Studies
Several studies have evaluated the biological activity of related piperidine derivatives, providing insights into the potential effects of this compound.
Case Studies
-
Inhibition of Enzymatic Activity :
- A study focused on piperidine derivatives demonstrated their ability to inhibit specific proteolytic enzymes, which are often targeted in drug discovery for conditions like cancer and neurodegenerative diseases. The IC50 values indicated significant inhibitory effects at low concentrations, suggesting strong bioactivity .
- Cardiac Toxicity Evaluation :
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| tert-butyl ((1-(4-methoxybenzyl)piperidin-4-yl)methyl)carbamate | Moderate enzyme inhibition | Exhibits varying selectivity |
| tert-butyl ((1-(4-(4,4,5,5-tetramethyl...))) | High potency against specific targets | Enhanced stability due to structural features |
| tert-butyl (1-(butyryl)piperidin... | Low toxicity profile | Potentially safer alternative |
Q & A
Basic: What synthetic strategies are recommended for preparing tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate?
Answer:
The synthesis typically involves multi-step protection-deprotection sequences. A common approach includes:
Piperidine Functionalization : React piperidine derivatives with but-3-yn-1-yl groups via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC).
Carbamate Protection : Introduce the tert-butyl carbamate group using Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP) in dichloromethane or THF .
Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures purity.
Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to avoid side reactions like alkyne dimerization.
Advanced: How can reaction yields be optimized for introducing the but-3-yn-1-yl group to the piperidine ring?
Answer:
Yield optimization requires addressing steric hindrance and alkyne reactivity:
- Catalyst Screening : Use Pd/Cu catalysts for Sonogashira coupling or Ru-based systems for strain-promoted alkyne-azide reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like TBAF (tetrabutylammonium fluoride) stabilize intermediates .
- Temperature Control : Low temperatures (−20°C to 0°C) minimize alkyne side reactions.
Data Contradiction : Some protocols report higher yields in THF vs. DMF due to reduced byproduct formation; validate via small-scale trials .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify piperidine protons (δ 2.5–3.5 ppm) and carbamate carbonyl (δ 155–160 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups.
- 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the alkyne region (δ 1.8–2.2 ppm) .
- X-Ray Crystallography : Refinement with SHELX software (e.g., SHELXL for small molecules) resolves stereochemistry and confirms bond angles .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Answer:
- Impurity Profiling : Compare experimental data with reference spectra (NIST WebBook) and perform spiking experiments with suspected byproducts (e.g., alkyne dimers) .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can clarify rotational barriers in piperidine rings.
- Mass Spectrometry : HRMS (ESI-TOF) identifies isotopic patterns of contaminants (e.g., brominated side products from coupling reactions) .
Advanced: How to address stereochemical challenges during synthesis?
Answer:
- Chiral Centers : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) for enantioselective piperidine functionalization.
- Circular Dichroism (CD) : Confirm enantiopurity of intermediates.
- Crystallographic Refinement : SHELXL’s TWIN/BASF commands handle twinned crystals in chiral systems .
Basic: What methods are suitable for impurity profiling?
Answer:
- HPLC-PDA/MS : Use C18 columns (ACN/water gradients) to detect tert-butyl deprotection products (retention time ~8–10 min).
- LC-MS/MS : Quantify trace impurities (e.g., <0.1% w/w) using MRM transitions specific to alkyne-derived byproducts .
Advanced: How to evaluate pharmacological activity in vitro?
Answer:
- Target Engagement Assays : Screen against GPCRs (e.g., σ receptors) using radioligand binding (³H-DTG).
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugates) tracks intracellular localization in HEK293 cells .
- Molecular Docking : AutoDock Vina models interactions with piperidine-binding pockets (PDB: 4NBI).
Basic: How to assess compound stability under varying conditions?
Answer:
- Thermal Stability : TGA/DSC (5°C/min, N₂ atmosphere) detects decomposition above 150°C.
- Hydrolytic Stability : Incubate in pH 2–9 buffers (37°C, 24 hr) and monitor Boc group cleavage via HPLC .
Advanced: What computational tools predict metabolic pathways?
Answer:
- ADMET Prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4-mediated oxidation).
- MD Simulations : GROMACS models piperidine ring flexibility and solvent accessibility for metabolite prediction .
Advanced: How to apply green chemistry principles to synthesis?
Answer:
- Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Catalyst Recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for Sonogashira coupling (reusable for ≥5 cycles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
